molecular formula C₁₂H₂₃NO B1141418 (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 103729-96-0

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No. B1141418
CAS RN: 103729-96-0
M. Wt: 197.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. DMBA is a tertiary amine derivative of bicyclic nortropane, which is structurally similar to cocaine and other psychostimulants. In

Scientific Research Applications

Synthesis of Diazabicyclo[2.2.1]heptane Derivatives

The compound has been utilized in the synthesis of diazabicyclo[2.2.1]heptane (DBH) derivatives through an epimerization–lactamization cascade reaction . This process involves the transformation of functionalized (2S,4R)-4-aminoproline methyl esters under basic conditions, leading to the formation of bridged lactam intermediates. These intermediates are crucial for the development of various pharmaceuticals and have potential applications in medicinal chemistry.

properties

IUPAC Name

(1R,2S,3R,4S)-3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEYHASQASZDRQ-BFLSOPEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2N(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

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